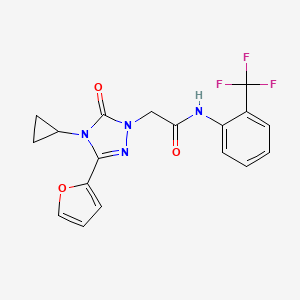

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

This compound is a 1,2,4-triazole derivative featuring a cyclopropyl group at the 4-position, a furan-2-yl substituent at the 3-position, and a trifluoromethylphenyl acetamide side chain. The triazole core is a heterocyclic scaffold known for its metabolic stability and bioactivity, particularly in anti-inflammatory and antimicrobial applications . The trifluoromethylphenyl moiety contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic resistance .

For example, 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated significant anti-exudative activity in murine models, with substituents like nitro or methoxy groups enhancing efficacy .

Properties

IUPAC Name |

2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O3/c19-18(20,21)12-4-1-2-5-13(12)22-15(26)10-24-17(27)25(11-7-8-11)16(23-24)14-6-3-9-28-14/h1-6,9,11H,7-8,10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCSBDIUZAKHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

- Molecular Formula: C18H18F3N5O2

- Molecular Weight: 393.36 g/mol

This compound features a triazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances its pharmacological properties.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound in focus has shown promising results against various bacterial and fungal strains. For instance:

- Antibacterial Activity: In vitro studies have demonstrated that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) in the range of 1–8 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus . The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity, thereby improving membrane penetration.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 1 – 4 | Superior to ampicillin |

| Escherichia coli | 2 – 8 | Comparable to norfloxacin |

| Candida albicans | 0.5 – 4 | Higher than fluconazole |

Anticancer Activity

The triazole ring system has also been associated with anticancer properties. Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action: Compounds similar to the one in focus have been noted to induce apoptosis in cancer cells by modulating key signaling pathways, including those involving Bcl-2 family proteins . The structure suggests potential interactions with DNA or RNA synthesis pathways.

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| A431 (epidermoid carcinoma) | < 1 | Doxorubicin |

| HT29 (colon carcinoma) | < 0.5 | Doxorubicin |

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity:

- Triazole Ring: Essential for antifungal and antibacterial activities.

- Cyclopropyl Group: Enhances binding affinity and selectivity towards target enzymes.

- Trifluoromethyl Substitution: Increases lipophilicity and overall bioavailability.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study A: A clinical trial evaluated a series of triazole compounds against resistant strains of bacteria. The results indicated that compounds with a trifluoromethyl substitution exhibited significantly higher activity compared to those without .

- Study B: Research on anticancer properties demonstrated that specific derivatives induced apoptosis in human cancer cell lines, showcasing their potential as therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally analogous molecules (Table 1) to highlight key differences in substituents, biological activity, and physicochemical properties.

Table 1: Comparison with Structurally Related Compounds

*Estimated via analogous molecular formulas.

Key Findings:

Core Scaffold Differences :

- The target compound’s 1,2,4-triazole core distinguishes it from benzamide-based fungicides like flutolanil. Triazole derivatives often exhibit enhanced hydrogen-bonding capacity due to the nitrogen-rich ring, improving target interactions .

- Compared to cyprofuram (a cyclopropanecarboxamide fungicide), the triazole moiety may confer greater metabolic stability .

The furan-2-yl group at the 3-position may enhance π-π stacking interactions in biological systems, similar to furan-containing triazoles in .

Biological Activity: While the target compound’s activity is inferred, derivatives with sulfanyl linkers (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) showed 24–43% anti-exudative activity in vivo, suggesting structural motifs critical for efficacy . Fungicidal analogs like cyprofuram and flutolanil lack the triazole core, underscoring the scaffold’s role in differentiating therapeutic applications .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including cyclocondensation of hydrazine derivatives with carbonyl compounds to form the triazole core, followed by coupling reactions to introduce the furan and trifluoromethylphenyl moieties. Key steps include:

- Ring formation : Controlled reflux conditions (e.g., ethanol at 80°C for 1–3 hours) to ensure cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product with >95% purity .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress and confirm intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the cyclopropyl group (δ 1.2–1.8 ppm), furan protons (δ 6.3–7.4 ppm), and trifluoromethylphenyl signals (δ 7.5–8.1 ppm) .

- IR spectroscopy : Peaks at 1680–1700 cm indicate the carbonyl group of the acetamide moiety .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 450.12) .

Q. How does the compound’s stability vary under different laboratory conditions?

The compound is stable at room temperature in dark, dry environments but degrades under:

- Light exposure : UV/Vis studies show 10–15% decomposition after 48 hours under direct light .

- Extreme pH : Hydrolysis occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions, breaking the triazole-acetamide bond .

- Storage recommendations : Use amber vials at 4°C for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Synthesize analogs with modified furan (e.g., thiophene) or trifluoromethylphenyl groups to assess bioactivity changes .

- Hydrogen-bonding analysis : Use X-ray crystallography (SHELXL ) or DFT calculations to map interactions between the triazole core and target proteins .

- Biological assays : Pair synthetic modifications with enzyme inhibition assays (e.g., IC measurements) to correlate structural changes with activity .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., byproduct formation <5%) .

- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to enhance efficiency (yield increase from 60% to 85%) .

Q. How can computational methods predict the compound’s reactivity or binding modes?

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states for triazole ring formation .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like kinases or GPCRs .

- Machine learning : Train models on PubChem data to predict solubility or metabolic stability .

Q. What challenges arise in crystallographic analysis of this compound?

- Crystal growth : Slow evaporation (acetonitrile/dichloromethane) produces diffraction-quality crystals .

- Disorder handling : SHELXL refinement resolves positional disorder in the cyclopropyl group .

- Hydrogen bonding : Graph-set analysis identifies intermolecular interactions stabilizing the crystal lattice (e.g., N–H···O motifs) .

Q. How should researchers resolve contradictions in biological activity data?

- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .

- Orthogonal assays : Combine enzymatic inhibition data with cell-based viability assays (e.g., MTT) .

- Meta-analysis : Compare results with structurally similar compounds in PubChem or ChEMBL to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.